molecular formula C8H12O3 B8586393 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate CAS No. 55750-22-6

2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate

Cat. No. B8586393
M. Wt: 156.18 g/mol
InChI Key: PTBAHIRKWPUZAM-UHFFFAOYSA-N
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Patent
USRE032272

Procedure details

To 140 g of ethyl cellosolve were added 42 g of 3,4-epoxybutyl methacrylate⟦,9⟧, 9 g of methyl methacrylate, 9 g of hydroxyethyl methacrylate and 0.3 g of AIBN. The mixture was gently stirred and heated up to 90° C. During this treatment, nitrogen was continuously blown into the reaction system for more than about four hours. Consequently obtained was a light yellow solution measuring approximately 80 CPS in viscosity (molecular weight about 18,000). Thus a copolymer of 3,4-epoxybutyl methacrylate, methyl methacrylate and hydroxyethyl methacrylate was formed.
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
3,4-epoxybutyl methacrylate⟦,9⟧
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH2:2][O:3][CH2:4][CH2:5]O.[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:14]([O:19][CH2:20][CH2:21][OH:22])(=[O:18])[C:15]([CH3:17])=[CH2:16].CC(N=NC(C#N)(C)C)(C#N)C>>[C:7]([O:12][CH2:13][CH2:5][CH:4]1[O:3][CH2:2]1)(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:14]([O:19][CH3:20])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:14]([O:19][CH2:20][CH2:21][OH:22])(=[O:18])[C:15]([CH3:17])=[CH2:16]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
CCOCCO
Name
3,4-epoxybutyl methacrylate⟦,9⟧
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
9 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
9 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was gently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this treatment, nitrogen was continuously blown into the reaction system for more than about four hours
CUSTOM
Type
CUSTOM
Details
Consequently obtained

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC1CO1
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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